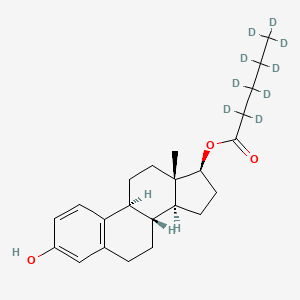
Ret-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ret-IN-12 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. This compound has shown significant efficacy in inhibiting both wild-type RET and mutant RET (V804M), with IC50 values of 0.3 nM and 1 nM, respectively . RET is a proto-oncogene that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of RET is implicated in various cancers, including non-small cell lung cancer and thyroid cancer .
Méthodes De Préparation
The synthesis of Ret-IN-12 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as amide bond formation, cyclization, and functional group transformations. The final product is obtained after purification and characterization . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Ret-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Ret-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the RET signaling pathway and its role in various cellular processes.
Biology: It is employed in biological assays to investigate the effects of RET inhibition on cell proliferation, differentiation, and survival.
Mécanisme D'action
Ret-IN-12 exerts its effects by binding to the ATP-binding site of the RET receptor tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules involved in cell proliferation, differentiation, and survival. The molecular targets of this compound include the wild-type RET and mutant RET (V804M), which are commonly found in various cancers .
Comparaison Avec Des Composés Similaires
Ret-IN-12 is unique in its high potency and selectivity for RET. Similar compounds include:
Selpercatinib: Another selective RET inhibitor with high efficacy in RET-driven cancers.
Pralsetinib: A RET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Multikinase Inhibitors: Such as cabozantinib and vandetanib, which target multiple kinases including RET but with less specificity and higher toxicity.
This compound stands out due to its superior selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H30F3N5O4 |
|---|---|
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
3-[[2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]acetyl]amino]-N-[2-(dimethylamino)ethyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C30H30F3N5O4/c1-38(2)8-7-34-29(40)20-11-22(30(31,32)33)14-23(12-20)37-28(39)9-18-5-6-24(35-16-18)21-10-19-13-26(41-3)27(42-4)15-25(19)36-17-21/h5-6,10-17H,7-9H2,1-4H3,(H,34,40)(H,37,39) |
Clé InChI |
QKFNPAFXWLCCMF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




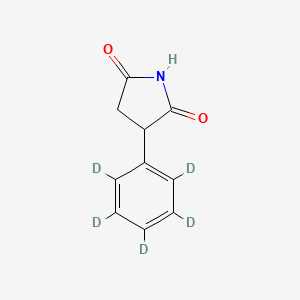
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

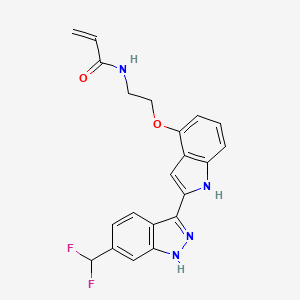
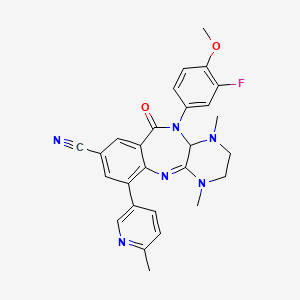
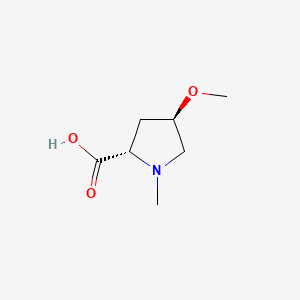
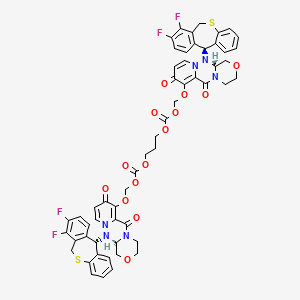
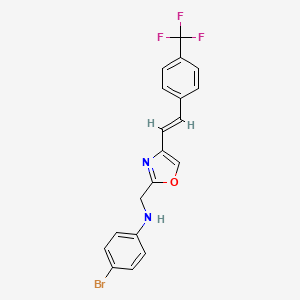
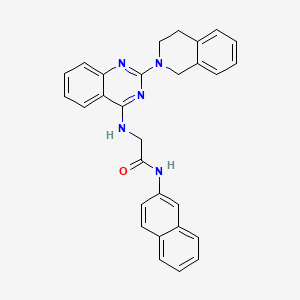
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
